
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves several key reactions, including the Knoevenagel condensation, Pechmann condensation, and Perkin reaction. For the specific compound Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-, the synthesis may involve the following steps:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base to form a coumarin core.
Aromatic Substitution: The addition of the diphenyl groups can be accomplished through aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation.
Industrial Production Methods
Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield coumarin quinones, while reduction can produce dihydrocoumarins .
Applications De Recherche Scientifique
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in studying enzyme interactions and as a marker in biological assays.
Medicine: Investigated for its potential as an anti-cancer agent and in the treatment of other diseases.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial applications
Mécanisme D'action
The mechanism of action of Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit aromatase, an enzyme involved in estrogen biosynthesis, making it a potential anti-cancer agent. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Diethylamino)-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.
4-Hydroxycoumarin: Known for its anticoagulant properties.
6,7-Dimethoxycoumarin: Used in photodynamic therapy.
Uniqueness
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- is unique due to its specific functional groups that enhance its fluorescence and biological activity. The presence of the diethylamino and diphenyl groups provides distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
1762-91-0 |
|---|---|
Formule moléculaire |
C27H27NO3 |
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
7-[2-(diethylamino)ethoxy]-3,4-diphenylchromen-2-one |
InChI |
InChI=1S/C27H27NO3/c1-3-28(4-2)17-18-30-22-15-16-23-24(19-22)31-27(29)26(21-13-9-6-10-14-21)25(23)20-11-7-5-8-12-20/h5-16,19H,3-4,17-18H2,1-2H3 |
Clé InChI |
OBHNZJVRLLUUHQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


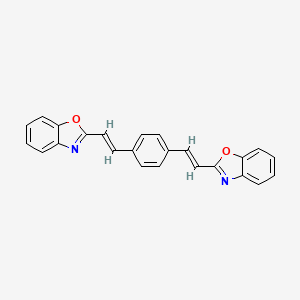
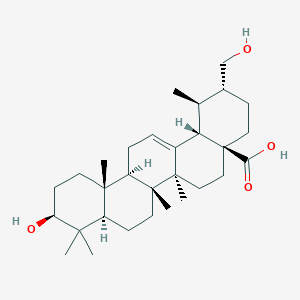
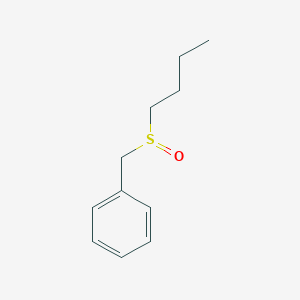
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
![[S(R)]-N-((1R)-1-(2-(Dicyclohexylphosphino)phenyl)-2,2-dimethylpropyl)-2-methyl-2-propanesulfinamide](/img/structure/B14750800.png)
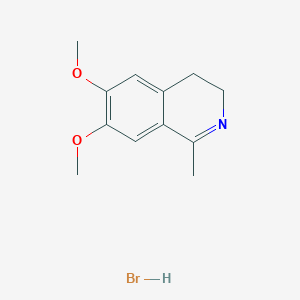
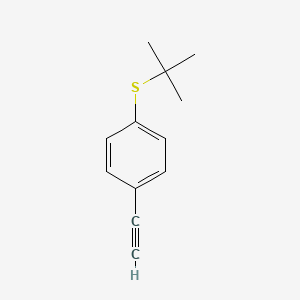
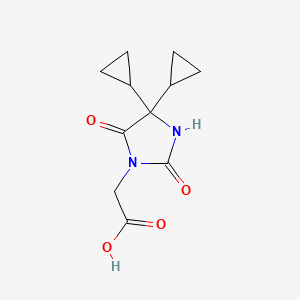

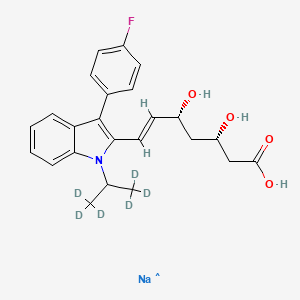

![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
